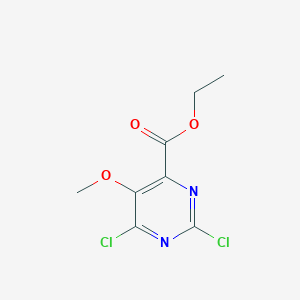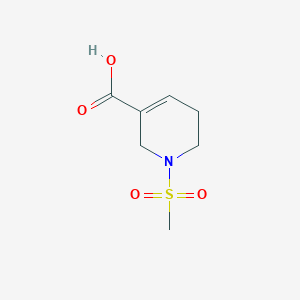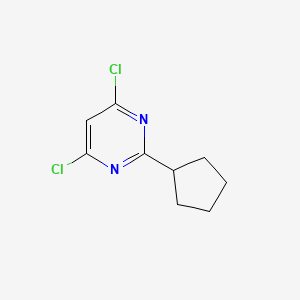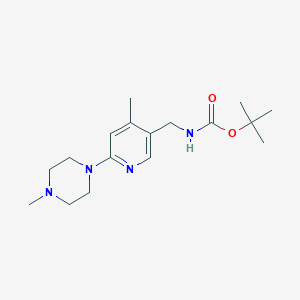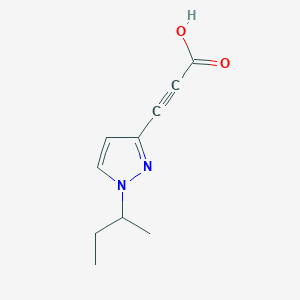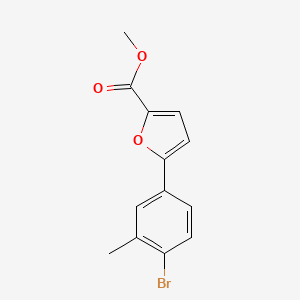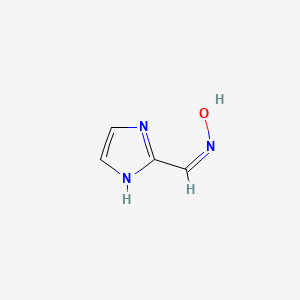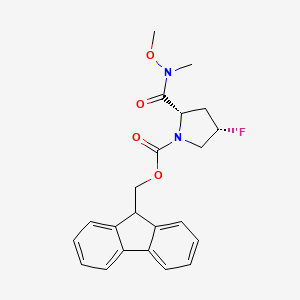
1-Ethyl-2-(4-fluorophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(4-fluorophenyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties. This compound features an ethyl group at the first position and a 4-fluorophenyl group at the second position of the piperidine ring, making it a valuable building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(4-fluorophenyl)piperidine typically involves the reaction of 4-fluorobenzaldehyde with ethylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired piperidine derivative. Common reducing agents used in this process include sodium borohydride and lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques to achieve high yields and purity. The use of palladium or platinum catalysts under controlled temperature and pressure conditions ensures efficient conversion of starting materials to the target compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-(4-fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperidine derivatives
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
1-Ethyl-2-(4-fluorophenyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Ethyl-2-(4-fluorophenyl)piperidine can be compared with other similar compounds, such as:
1-Ethyl-2-phenylpiperidine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-Methyl-2-(4-fluorophenyl)piperidine: Features a methyl group instead of an ethyl group, potentially affecting its pharmacokinetic properties.
1-Ethyl-2-(4-chlorophenyl)piperidine: Contains a chlorine atom instead of fluorine, which may influence its chemical stability and reactivity.
The presence of the 4-fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other piperidine derivatives.
Propiedades
Fórmula molecular |
C13H18FN |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
1-ethyl-2-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C13H18FN/c1-2-15-10-4-3-5-13(15)11-6-8-12(14)9-7-11/h6-9,13H,2-5,10H2,1H3 |
Clave InChI |
ANSDTZCZUKKBTF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCCC1C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



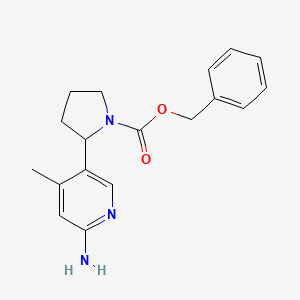
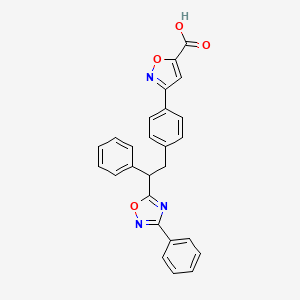
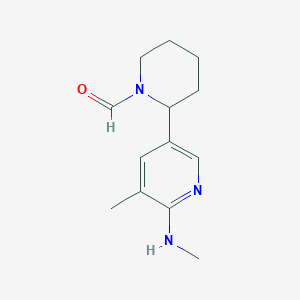
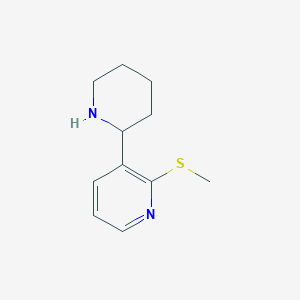
![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
